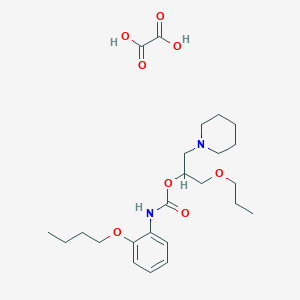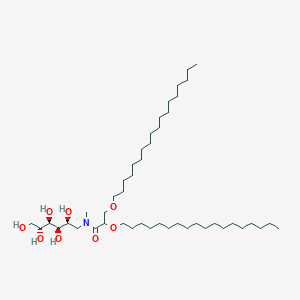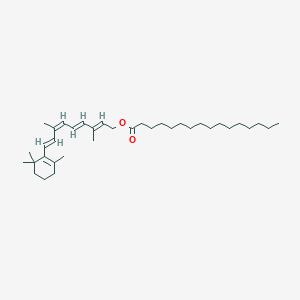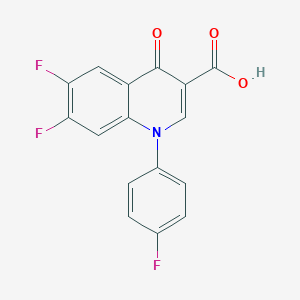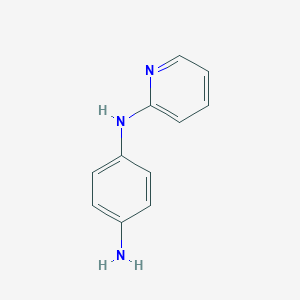
N-吡啶-2-基苯-1,4-二胺
描述
N-pyridin-2-yl-benzene-1,4-diamine, also known as N-phenyl-1,4-diaminobenzene, is an organic compound that can be used as a building block for the synthesis of a range of organic molecules. It has a wide range of applications in the field of organic chemistry, and is used in a variety of scientific research applications.
科学研究应用
光谱性质和晶体结构
- 已对N-吡啶-2-基苯-1,4-二胺衍生物进行了晶体结构和光谱性质的研究。研究揭示了有关它们的电子结构、振动数据和电子光谱的细节。例如,一种衍生物,N,N-二乙基-N′-[(Z)-苯基(吡啶-4-基)甲亚甲基]苯-1,4-二胺,在其晶体结构中显示出显著特征,并根据溶剂类型在其吸收光谱中显示出显著的位移 (Kolev et al., 2009)。
金属离子配合物
- 已探索了涉及N-吡啶-2-基苯-1,4-二胺和锌、镉、汞等各种金属离子的配合物。这些配合物显示出有趣的结构特征,并通过氢键和芳香π-π堆积相互作用来稳定 (Marjani et al., 2009)。
催化应用
- 已利用N-吡啶-2-基苯-1,4-二胺的某些衍生物进行催化,特别是在乙烯寡聚化中。它们表现出良好的催化活性,反应参数如温度、压力和辅助催化剂类型显着影响其性能 (Chen et al., 2019)。
亲核芳香取代反应
- 报道了涉及N-吡啶-2-基苯-1,4-二胺衍生物的亲核芳香取代反应的合成。这些合成通常导致具有潜在生物活性和对某些酶具有中等亲和力的化合物 (El-Gokha et al., 2019)。
振动和构象分析
- 已对N-吡啶-2-基苯-1,4-二胺衍生物的振动和构象性质进行了研究。这些研究有助于理解这些化合物的稳定结构和光谱性质 (Subashchandrabose et al., 2013)。
聚合物研究
- 已合成N-吡啶-2-基苯-1,4-二胺衍生物,并将其作为催化剂用于聚合反应中,展示了它们在促进受控聚合过程中的潜力 (Arslan et al., 2014)。
作用机制
Target of Action
N-pyridin-2-yl-benzene-1,4-diamine is a type of pyridine-based ligand . Ligands are molecules that bind to other (usually larger) molecules, and in this case, the primary targets of N-pyridin-2-yl-benzene-1,4-diamine are various metal ions . The ability of this compound to form stable complexes with many metals makes it a widely used chelating agent in coordination chemistry .
Mode of Action
The compound interacts with its targets (metal ions) through the formation of coordination bonds . These bonds are formed due to the σ-donor and π-acceptor abilities of the pyridine ligand . The compound adopts a non-planar conformation with an E configuration at the two partially double exo C-N bonds of the 2-pyridyl-amine units .
Biochemical Pathways
The biochemical pathways affected by N-pyridin-2-yl-benzene-1,4-diamine are largely dependent on the specific metal ions it interacts with. For instance, when complexed with iron, cobalt, and nickel, the compound has been shown to exhibit moderate catalytic activity for ethylene oligomerization .
Pharmacokinetics
Its predicted properties include a boiling point of 6382±500 °C, a density of 1282±006 g/cm3, and a pKa of 427±010 .
Result of Action
The molecular and cellular effects of N-pyridin-2-yl-benzene-1,4-diamine’s action are largely dependent on the specific metal ions it interacts with. For example, when complexed with iron, cobalt, and nickel, the compound has been shown to exhibit moderate catalytic activity for ethylene oligomerization, with the oligomer products being mainly 1-butene .
未来方向
生化分析
Biochemical Properties
N-pyridin-2-yl-benzene-1,4-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with iron, cobalt, and nickel complexes, forming stable coordination compounds . These interactions are crucial for its role in catalysis and other biochemical processes.
Cellular Effects
N-pyridin-2-yl-benzene-1,4-diamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of enzymes involved in DNA synthesis and repair, leading to changes in gene expression and cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, potentially altering cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of N-pyridin-2-yl-benzene-1,4-diamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form coordination complexes with metal ions, which can inhibit or activate specific enzymes . These interactions can lead to changes in the activity of enzymes involved in critical biochemical pathways, ultimately affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-pyridin-2-yl-benzene-1,4-diamine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that N-pyridin-2-yl-benzene-1,4-diamine is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, depending on its stability and degradation rate.
Dosage Effects in Animal Models
The effects of N-pyridin-2-yl-benzene-1,4-diamine vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function, while at high doses, it may exhibit toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s activity changes significantly at certain dosage levels . High doses of N-pyridin-2-yl-benzene-1,4-diamine can lead to toxicity, affecting cellular metabolism and function.
Metabolic Pathways
N-pyridin-2-yl-benzene-1,4-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in key metabolic processes, such as DNA synthesis and repair . These interactions can lead to changes in metabolite levels and overall metabolic activity.
Transport and Distribution
The transport and distribution of N-pyridin-2-yl-benzene-1,4-diamine within cells and tissues are critical for its biochemical activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its overall activity and function.
Subcellular Localization
N-pyridin-2-yl-benzene-1,4-diamine exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns are crucial for its role in biochemical processes, as they determine the sites of its activity and interactions with other biomolecules.
属性
IUPAC Name |
4-N-pyridin-2-ylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGDUYPRRWGWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438866 | |
| Record name | N-pyridin-2-yl-benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863221-45-8, 192217-97-3 | |
| Record name | N-pyridin-2-yl-benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-(pyridin-2-yl)benzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





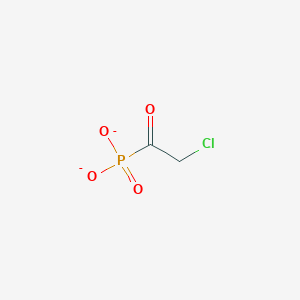

![L-Alanine, 3-[(carboxymethyl)sulfinyl]-, (S)-](/img/structure/B138900.png)
